N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-9-11-19(15-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-12-10-17-6-2-3-7-18(17)14-20/h9-12,14-15,23H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIRGIAHDCJFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide group, a tetrahydronaphthalene moiety, and a piperidine derivative. The molecular formula is , with a molecular weight of 348.47 g/mol. Its structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₂S |
| Molecular Weight | 348.47 g/mol |
| IUPAC Name | This compound |
The primary mechanism of action for sulfonamide derivatives like this compound involves the inhibition of specific enzymes and receptors within the biological pathways. Notably, sulfonamides are known to act as inhibitors of carbonic anhydrase and other enzymes involved in various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit carbonic anhydrase activity, which is crucial in regulating acid-base balance and fluid secretion in various tissues.
- Receptor Interaction : It may also interact with receptors involved in neurotransmission and cardiovascular regulation.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. The biological activity of this compound may extend to antibacterial effects due to structural similarities with known sulfa drugs.
Cardiovascular Effects
Research indicates that some sulfonamide derivatives can influence cardiovascular functions. For instance:
- A study demonstrated that certain sulfonamides decreased perfusion pressure in isolated rat heart models, suggesting potential applications in managing hypertension or heart failure .
Anticancer Potential
Emerging studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related compounds through various experimental models:
-
Perfusion Pressure Studies : An isolated rat heart model was used to assess the impact on perfusion pressure. Results indicated that specific sulfonamide derivatives significantly altered coronary resistance and perfusion pressure over time .
Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Benzenesulfonamide 0.001 Decreased 4-(2-aminoethyl)-benzenesulfonamide 0.001 Significant decrease - In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxicity and apoptotic effects on cancer cell lines. These studies revealed promising results indicating that the compound could induce cell death in specific cancer types.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : The synthesis requires precise control of:
- Temperature : Reactions involving sulfonamide coupling typically proceed at 313–323 K ().
- Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) are preferred for sulfonylation steps, while toluene is used for cyclization ().
- Reaction Time : 4–6 hours for nucleophilic substitution steps, extended to 12 hours for multi-step purifications ().
- Purification : Column chromatography with petroleum ether/ethyl acetate gradients (70:30 to 50:50) ensures purity, followed by recrystallization from ethyl acetate/n-heptane mixtures .
Q. How can spectroscopic techniques (e.g., NMR, HPLC-MS) be systematically employed to characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the tetrahydronaphthalene ring (δ 1.5–2.8 ppm for aliphatic protons; δ 120–140 ppm for aromatic carbons) and the 2-oxopiperidinyl moiety (δ 3.2–3.8 ppm for N-methyl groups) ().
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (M+H⁺) and assess purity (>95%) .
- X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with similar sulfonamide derivatives (e.g., C–S bond ≈ 1.76 Å) .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the binding affinity and selectivity of this sulfonamide derivative against potential enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like dihydropteroate synthase (DHPS) or carbonic anhydrase. Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the tetrahydronaphthalene core .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes, analyzing RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and topological torsion to predict bioactivity across analogs .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, compound solubility in DMSO/PBS) to minimize variability ().
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare IC₅₀ values from independent studies, identifying outliers due to assay sensitivity differences .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may explain divergent results .
Q. What strategies are effective for analyzing the metabolic stability and degradation pathways of this compound in preclinical models?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the tetrahydronaphthalene ring or piperidinyl oxidation) .
- CYP Inhibition Studies : Use fluorogenic substrates to assess inhibition of CYP3A4/2D6, which are critical for drug-drug interaction profiling .
- Stability in Plasma : Measure half-life (t₁/₂) in plasma at 37°C; stabilize sulfonamide hydrolysis via pH adjustment (pH 7.4) .
Q. How can reaction engineering principles improve scalability of the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonamide coupling), ensuring precise temperature control and reduced side-product formation .
- DoE Optimization : Use fractional factorial design to prioritize variables (e.g., catalyst loading, solvent ratio) and identify robust reaction conditions for >90% yield .
- Chiral Resolution : Employ CBS-oxazaborolidine catalysts for asymmetric synthesis of stereocenters, validated by chiral HPLC .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and bioavailability profiles of this compound?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to replicate literature conditions. Compare with PXRD to rule out polymorphic variations .
- Permeability Assays : Perform parallel artificial membrane permeability assay (PAMPA) and Caco-2 cell models to clarify conflicting Caco-2 Papp values .
- Salt Formation : Improve solubility via sodium or meglumine salt formation, characterized by DSC/TGA to confirm stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
